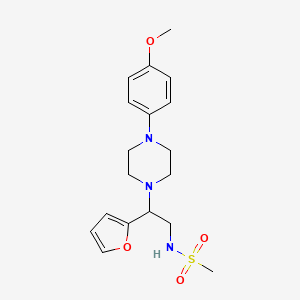
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound known for its intriguing chemical structure and potential applications in various scientific fields. This compound features a benzamide backbone linked to a 3,4-dihydroisoquinoline ring and a 1-methyl-1H-pyrrole moiety, offering a unique combination of functional groups that endow it with distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of 3,4-dihydroisoquinoline: : This step often involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the 3,4-dihydroisoquinoline ring.
Formation of 1-methyl-1H-pyrrole: : This step involves cyclization of a suitable precursor, such as a pyrrole derivative, under basic conditions.
Coupling Reaction: : The final step involves coupling the 3,4-dihydroisoquinoline and 1-methyl-1H-pyrrole moieties via a suitable linker, followed by the attachment of the benzamide group.
Industrial Production Methods
For industrial-scale production, optimizing yields, reaction times, and purity is crucial. This might involve:
Catalysts: : Usage of efficient catalysts to enhance reaction rates.
Solvents: : Employing solvents that maximize solubility and reactivity.
Purification: : Techniques such as chromatography or recrystallization to obtain high purity product.
化学反応の分析
Types of Reactions
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various reactions:
Oxidation: : Conversion to more oxidized states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the carbonyl group in the benzamide moiety using reagents like lithium aluminum hydride.
Substitution: : Electrophilic substitution reactions on the benzamide ring using reagents such as halogens in the presence of a Lewis acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride
Catalysts: : Acid or base catalysts for cyclization reactions
Major Products Formed
Major products depend on the type of reaction. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives, while reduction can yield amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a model for studying reaction mechanisms, especially those involving complex ring structures and multiple functional groups.
Biology
In biological research, its structure allows for investigation into enzyme interactions and potential inhibition activities, providing insights into biological processes and pathways.
Medicine
Pharmacologically, this compound is explored for its potential as a therapeutic agent due to its ability to interact with various molecular targets.
Industry
Industrially, it can be a precursor for the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and materials science.
作用機序
The compound exerts its effects through interactions with specific molecular targets, potentially including enzymes or receptors involved in cellular signaling pathways. The exact mechanism can vary depending on the biological context, but typically involves binding to active sites or altering protein conformations, thereby modulating their activity.
類似化合物との比較
Similar Compounds
N-(2-(2-Phenylpyrrolidin-1-yl)ethyl)benzamide
N-(2-(1-Methylpiperidin-4-yl)ethyl)benzamide
N-(2-(1H-Indol-3-yl)ethyl)benzamide
Uniqueness
Feel free to dive deeper into any specific section or let me know if there are more details you'd like to add!
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-25-14-7-12-21(25)22(16-24-23(27)19-9-3-2-4-10-19)26-15-13-18-8-5-6-11-20(18)17-26/h2-12,14,22H,13,15-17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHPLDYLJLGNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B2409275.png)

![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)
![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)
![N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2409285.png)
![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)


![N-(4-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2409293.png)

